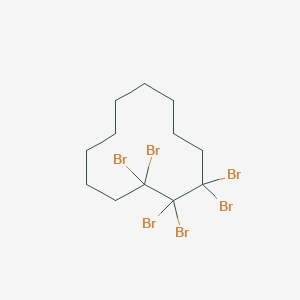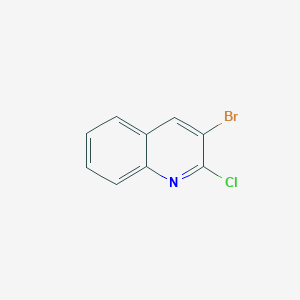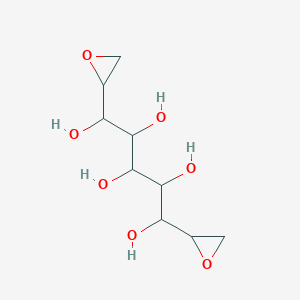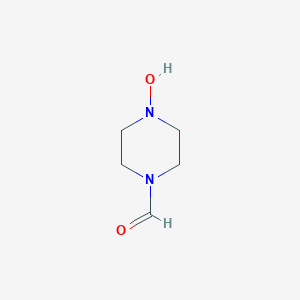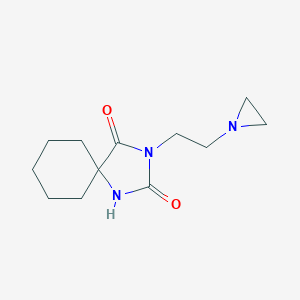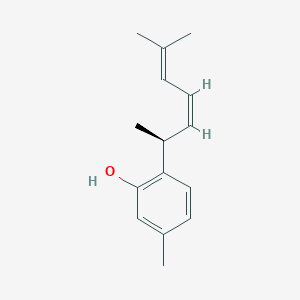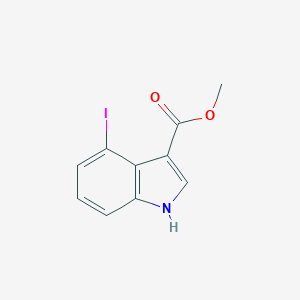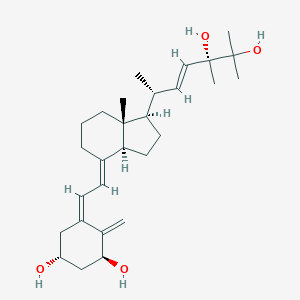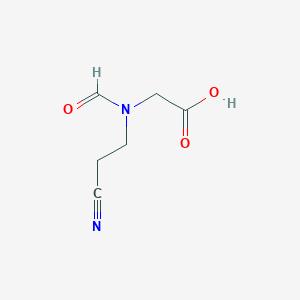
N-(2-Cyanoethyl)-N-formylglycine
描述
N-(2-Cyanoethyl)-N-formylglycine is a synthetic compound that has shown promising results in scientific research applications. This compound is also known as NCF, and it has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of NCF is not fully understood, but it is believed to involve the inhibition of enzymes involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
NCF has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune response. It has also been found to have anti-inflammatory and anti-angiogenic properties, which make it a promising candidate for the development of new drugs.
实验室实验的优点和局限性
One of the main advantages of using NCF in lab experiments is its potency and specificity. It has been found to have a high degree of selectivity towards certain enzymes, which makes it a valuable tool for investigating their function. However, one of the limitations of using NCF is its potential toxicity, which can limit its use in some experiments.
未来方向
There are several potential future directions for the use of NCF in scientific research. One area of interest is its potential use in the development of new cancer therapies. It has also been suggested that NCF could be used as a tool for studying the role of certain enzymes in disease processes, or for the development of new drugs that target these enzymes. Additionally, NCF could be used in the development of new protein engineering techniques, or as a tool for investigating the structure and function of proteins.
科学研究应用
NCF has been used in various scientific research applications, including cancer research, drug discovery, and protein engineering. It has been found to have a potent inhibitory effect on the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression.
属性
CAS 编号 |
104147-60-6 |
|---|---|
产品名称 |
N-(2-Cyanoethyl)-N-formylglycine |
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
2-[2-cyanoethyl(formyl)amino]acetic acid |
InChI |
InChI=1S/C6H8N2O3/c7-2-1-3-8(5-9)4-6(10)11/h5H,1,3-4H2,(H,10,11) |
InChI 键 |
IYGOVYZPZKCSDF-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)C=O)C#N |
规范 SMILES |
C(CN(CC(=O)O)C=O)C#N |
同义词 |
Glycine, N-(2-cyanoethyl)-N-formyl- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

